molecular formula C16H24N2O5 B1397184 Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester CAS No. 851652-00-1

Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester

Cat. No. B1397184
CAS RN: 851652-00-1
M. Wt: 324.37 g/mol
InChI Key: SQFVSZOOIDYAGH-UHFFFAOYSA-N
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Description

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .


Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .


Chemical Reactions Analysis

Carbamic acid can undergo various reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific carbamic acid depend on its molecular structure. For example, the molecular weight of phenyl-, 1-methylethyl ester Carbamic acid is 179.2157 .

properties

IUPAC Name

tert-butyl N-[4-[[2-(2-methoxyethoxy)acetyl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(20)18-13-7-5-12(6-8-13)17-14(19)11-22-10-9-21-4/h5-8H,9-11H2,1-4H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVSZOOIDYAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
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Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
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Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
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Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
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Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
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Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester

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